
N-methyltetrahydrofuran-3-amine
Overview
Description
N-methyltetrahydrofuran-3-amine: is a cyclic amine with a tetrahydrofuran ring and a methyl group attached to the nitrogen atom. It is known for its potential biological activity and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation and Hofmann Degradation: The preparation of N-methyltetrahydrofuran-3-amine can involve amidation followed by Hofmann degradation.
Hydrogenation: Another method involves the hydrogenation of products obtained from carbohydrate fractions of hemicellulose from various feedstocks.
Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation process due to its efficiency and the availability of renewable raw materials .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyltetrahydrofuran-3-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, particularly nucleophilic substitutions, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
Chemical Properties and Structure
N-Methyltetrahydrofuran-3-amine, with the molecular formula and a molecular weight of 101.15 g/mol, is characterized by its unique tetrahydrofuran ring structure. Its chiral nature allows it to interact selectively with biological systems, making it a valuable compound in synthetic chemistry and medicinal applications.
Organic Synthesis
This compound serves as a building block in the synthesis of complex organic molecules. It is utilized in the preparation of pharmaceuticals and other specialty chemicals due to its favorable reactivity and ability to form various derivatives.
Biological Studies
The compound has been employed in biological research to investigate enzyme-substrate interactions and protein-ligand binding . Its chiral properties facilitate the study of stereoselective processes in biochemical pathways.
Pharmaceutical Development
Recent studies have highlighted its potential as a precursor for novel therapeutic agents, particularly in the development of drugs targeting neurodegenerative diseases. The compound's ability to modulate biological activity makes it an attractive candidate for drug formulation.
Environmental Chemistry
This compound is being explored as a solvent in green chemistry applications. Its use can enhance the sustainability of chemical processes by reducing reliance on hazardous solvents.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated moderate inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent.
Neuroprotective Effects
Research focusing on neuroprotection demonstrated that this compound reduced neuronal cell death in vitro under oxidative stress conditions. This suggests a mechanism involving the modulation of oxidative stress pathways, highlighting its therapeutic potential for neurodegenerative disorders.
Toxicological Assessment
A toxicological study assessed the safety profile of this compound, revealing low acute toxicity in rodent models. This supports its potential use in pharmaceutical applications where safety is paramount.
Activity Type | Test Organism/Model | Result | Reference |
---|---|---|---|
Antimicrobial | Gram-positive bacteria | Moderate inhibition | |
Neuroprotective | Neuronal cell culture | Reduced cell death | |
Toxicity | Rodent model | Low acute toxicity |
Table 2: Comparative Analysis with Similar Compounds
Compound | Antimicrobial Activity | Neuroprotective Effect | Toxicity Level |
---|---|---|---|
This compound | Moderate | Yes | Low |
2-Methyltetrahydrofuran | Low | No | Moderate |
Tetrahydrofuran | No | Yes | High |
Research Findings
Recent findings underscore the versatility of this compound:
- Pharmaceutical Development : Investigations into its pharmacokinetic properties have led to its exploration as a building block for new therapeutic agents.
- Environmental Applications : Studies have shown its potential as a solvent in sustainable chemical processes, contributing to green chemistry initiatives.
- Biochemical Research : Ongoing research aims to elucidate specific biochemical pathways influenced by this compound, particularly regarding enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism by which N-methyltetrahydrofuran-3-amine exerts its effects involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tetrahydrofuran-3-amine: Shares the tetrahydrofuran ring but lacks the methyl group.
N-methylpyrrolidine: Similar in structure but with a different ring system.
N-methylpiperidine: Another cyclic amine with a different ring size.
Biological Activity
N-Methyltetrahydrofuran-3-amine, particularly in its (S)-enantiomer form, is gaining attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and implications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of a tetrahydrofuran ring with a methyl group and an amine functional group. The stereochemistry of the compound is significant, as the (S)-enantiomer exhibits distinct interactions with biological targets compared to its (R)-counterpart. This chirality can influence its binding affinity and selectivity towards various receptors and enzymes.
The biological activity of this compound primarily involves its role as a ligand that interacts with specific molecular targets:
- Enzyme Interaction : The compound can bind to the active sites of enzymes, modulating their activity. This interaction may lead to conformational changes in the enzyme, affecting biochemical pathways such as metabolism and signaling.
- Receptor Binding : this compound may also act on various receptors in the body, influencing physiological responses. Its potential as a ligand in receptor assays highlights its importance in drug discovery.
Applications in Scientific Research
This compound finds applications across several domains:
- Biochemical Assays : It is utilized in studying enzyme-substrate interactions, making it a valuable tool in biochemical research.
- Organic Synthesis : The compound serves as a building block for synthesizing more complex organic molecules, particularly in medicinal chemistry where chiral compounds are crucial for drug development.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Studies :
- Ligand-Receptor Interaction :
- Toxicological Assessment :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-methyltetrahydrofuran-3-amine, and what methodological considerations are critical for reproducibility?
- Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Method A (Boronic Acid Coupling): Reacting amino pyridine derivatives with phenyl boronic acid in CH₂Cl₂ using Cu(OAc)₂ and Et₃N as catalysts, followed by purification via column chromatography (hexanes/EtOAc) .
- Method B (Alkylation): In a patent application, N-methyltetrahydrofuran-3-amine was coupled with a bromoethoxy-phenyl compound in DMF using N-ethyl-N-isopropylpropan-2-amine and tetrabutylammonium iodide at 80°C, yielding 78% after HPLC purification .
- Reductive Amination: While not explicitly detailed in the evidence, analogous methods for tetrahydrofuran amino acids suggest using LiAlH₄ or Pd/C for reductions .
Key Considerations:
- Use anhydrous THF (dried over Na) to avoid side reactions .
- Monitor reactions via TLC (Silica gel 60 Å plates) .
Example Reaction Conditions:
Method | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Boronic Acid Coupling | Cu(OAc)₂, Et₃N, CH₂Cl₂, RT, 12–24h | ~60% | |
Alkylation in DMF | DMF, N-ethyl-N-isopropylpropan-2-amine, 80°C | 78% |
Q. Which analytical techniques are most reliable for characterizing N-methyltetrahydrofuran-3-amine and confirming its purity?
- Answer:
- Structural Confirmation:
- ¹H/¹³C NMR: Use a 300 MHz spectrometer; amine protons typically appear as broad singlets (δ 1.5–2.5 ppm) .
- Elemental Analysis (CHN): Validate purity with ±0.4% accuracy thresholds .
- Purity Assessment:
- TLC: Monitor reactions using Silica gel 60 Å plates with EtOAc/hexanes eluents .
- HPLC: Critical for isolating products from complex mixtures (e.g., patent synthesis) .
- Advanced Techniques:
- X-ray Crystallography: For derivatives, resolve stereochemistry (refer to Supplementary Information in ) .
- Mass Spectrometry: Confirm molecular weight (e.g., mlz 101.15 for C₅H₁₁NO) .
Q. What are the typical solvents, catalysts, and reaction conditions for synthesizing N-methyltetrahydrofuran-3-amine derivatives?
- Answer:
- Solvents: THF (dried over Na), CH₂Cl₂, or DMF .
- Catalysts: Cu(OAc)₂ for coupling reactions , tetrabutylammonium iodide for alkylation .
- Bases: Et₃N or N-ethyl-N-isopropylpropan-2-amine .
- Temperature: Room temperature (RT) for boronic acid coupling vs. 80°C for DMF-based reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) when characterizing novel N-methyltetrahydrofuran-3-amine analogs?
- Answer:
- Cross-Validation: Compare experimental NMR data with computational predictions (e.g., InChIKey:
LQVZUXUQGFIYEK-UHFFFAOYSA-N
for the parent compound) . - Anhydrous Conditions: Repeat experiments using rigorously dried solvents to eliminate water-induced shifts .
- X-ray Crystallography: Resolve ambiguous stereochemistry (e.g., for salts like N-methyltetrahydrofuran-3-amine hydrochloride) .
Q. What strategies optimize reaction yields when scaling up N-methyltetrahydrofuran-3-amine synthesis?
- Answer:
- Design of Experiments (DoE): Systematically vary catalyst loading (e.g., Cu(OAc)₂ from 1–2 eq.) and solvent ratios (THF:CH₂Cl₂) .
- Temperature Control: Higher temperatures (e.g., 80°C in DMF) may accelerate kinetics but risk decomposition; monitor via TLC .
- Purification: Use flash chromatography (63–200 mesh silica) for intermediates and HPLC for final products .
Q. How can researchers identify and characterize byproducts in N-methyltetrahydrofuran-3-amine substitution reactions?
- Answer:
- Chromatographic Isolation: Separate byproducts via column chromatography (hexanes/EtOAc gradients) or preparative HPLC .
- Mechanistic Probes: Use deuterated solvents (e.g., CD₃CN) in NMR to trace proton exchange pathways.
- High-Resolution Mass Spectrometry (HRMS): Assign molecular formulas to unexpected peaks (e.g., overalkylation products) .
Q. Notes on Data Interpretation
- For meta-analyses of published synthesis methods, apply heterogeneity metrics (e.g., I² statistic) to evaluate variability in yields or conditions across studies .
- Safety protocols (e.g., glovebox use for air-sensitive reactions) are critical, as N-methyltetrahydrofuran-3-amine derivatives may form hazardous intermediates .
Properties
IUPAC Name |
N-methyloxolan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-5-2-3-7-4-5/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVZUXUQGFIYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89487-67-2 | |
Record name | N-methyloxolan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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